(S)-CR8 Mechanism of Action in Cancer Cells: An In-depth Technical Guide
(S)-CR8 Mechanism of Action in Cancer Cells: An In-depth Technical Guide
Abstract
(S)-CR8, a potent and selective second-generation derivative of roscovitine, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the molecular pathways targeted by (S)-CR8 in cancer cells, intended for researchers, scientists, and drug development professionals. The document details its direct inhibition of cyclin-dependent kinases (CDKs), its role in inducing apoptosis through the downregulation of the anti-apoptotic protein Mcl-1, and its novel function as a molecular glue that promotes the degradation of cyclin K. Furthermore, this guide outlines the compound's impact on the cell cycle and its effect on key oncogenic proteins. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further investigation of (S)-CR8's therapeutic potential.
Introduction
(S)-CR8 is a synthetic purine derivative that exhibits significantly greater potency in inducing cell death compared to its parent compound, roscovitine.[1] Its primary mechanism of action involves the inhibition of multiple CDKs, key regulators of cell cycle progression and transcription.[2][3] This inhibition disrupts essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. Recent discoveries have also unveiled a novel mechanism whereby (S)-CR8 acts as a molecular glue, inducing the proteasomal degradation of cyclin K, a critical regulator of transcription.[4][5][6] This guide synthesizes the current understanding of (S)-CR8's anti-cancer activities, providing a detailed technical resource for the scientific community.
Core Mechanism of Action
Direct Inhibition of Cyclin-Dependent Kinases
(S)-CR8 is a potent, ATP-competitive inhibitor of several CDKs. Its inhibitory activity is critical to its anti-neoplastic effects.
Table 1: Inhibitory Activity of (S)-CR8 against Cyclin-Dependent Kinases
| Kinase Complex | IC50 (µM) | Reference |
| CDK2/cyclin E | 0.060 | [2][7][8] |
| CDK2/cyclin A | 0.080 | [2][7][8] |
| CDK9/cyclin T | 0.11 | [2][7][8] |
| CDK5/p25 | 0.12 | [2][7][8] |
| CDK1/cyclin B | 0.15 | [2][7][8] |
| CDK7/cyclin H | 1.1 ((R)-CR8) | [9] |
The inhibition of these CDKs disrupts the cell cycle and transcriptional regulation, contributing to the anti-cancer effects of (S)-CR8.
Induction of Apoptosis via Mcl-1 Downregulation
A key mechanism through which (S)-CR8 induces apoptosis is the rapid downregulation of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1).[1][10] Mcl-1 is a short-lived protein essential for the survival of many cancer cells.
(S)-CR8 inhibits CDK7 and CDK9, which are crucial for the phosphorylation of the C-terminal domain of RNA polymerase II (RNAPII), a necessary step for transcriptional elongation.[11] Inhibition of CDK7 and CDK9 leads to a decrease in RNAPII activity, resulting in reduced transcription of short-lived mRNAs, including Mcl-1 mRNA.[10][11] The subsequent decrease in Mcl-1 protein levels releases pro-apoptotic proteins like Noxa, which then trigger the intrinsic apoptotic pathway.[1][10] This effect is observed across various cancer cell lines, including neuroblastoma.[1][10]
Molecular Glue-Mediated Degradation of Cyclin K
A novel and significant mechanism of (S)-CR8 is its function as a "molecular glue."[4][5][6] (S)-CR8 induces the degradation of cyclin K, a regulatory partner of CDK12 and CDK13, which are involved in transcriptional regulation.
(S)-CR8 binds to the CDK12-cyclin K complex, and a solvent-exposed pyridyl moiety on the drug induces a new protein-protein interaction with the DDB1, an adaptor protein for the CUL4 ubiquitin ligase complex.[4][5][12] This ternary complex formation bypasses the need for a canonical substrate receptor and presents cyclin K for ubiquitination and subsequent degradation by the proteasome.[4][12] The degradation of cyclin K disrupts the function of CDK12 and CDK13, leading to transcriptional dysregulation and contributing to the cytotoxicity of (S)-CR8.[13]
Cellular Effects
Cell Cycle Arrest
As a potent CDK inhibitor, (S)-CR8 disrupts cell cycle progression. In chronic myeloid leukemia (CML) cell lines, (S)-CR8 and its isomers induce a G2/M phase arrest.[14] In IMR32 neuroblastoma cells, treatment with (S)-CR8 resulted in a modest increase in the G2/M population at the expense of the G1 and S phases.[15]
Downregulation of MYCN
In neuroblastoma cells with MYCN amplification, (S)-CR8 triggers the rapid and massive downregulation of MYCN expression.[15] This effect is central to its anti-tumor activity in this cancer type, as MYCN is a key driver of neuroblastoma tumorigenesis.
Inhibition of Other Kinases
(S)-CR8 also exhibits inhibitory activity against other kinase families, including Casein Kinase 1 (CK1).[15] Inhibition of CK1 may also contribute to the anti-cancer effects of (S)-CR8.
Quantitative Data
Table 2: IC50 Values of (S)-CR8 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | 0.40 | [2][7][8] |
| Average of 9 NB lines | Neuroblastoma | 0.4 | [1][10] |
Experimental Protocols
Kinase Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)-CR8 against various kinases.
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Methodology: Kinase activity is measured using a radiometric assay that quantifies the incorporation of 33P-ATP into a generic substrate.
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Prepare a reaction mixture containing the purified kinase, its corresponding cyclin partner, a substrate (e.g., histone H1 for CDK1/cyclin B), and ATP.
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Add varying concentrations of (S)-CR8 to the reaction mixture.
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Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
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Stop the reaction by adding an equal volume of 3% phosphoric acid.
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Spot a portion of the reaction mixture onto P30 filtermats.
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Wash the filtermats extensively with phosphoric acid to remove unincorporated 33P-ATP.
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Measure the radioactivity on the filtermats using a scintillation counter.
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Calculate the percentage of kinase inhibition for each (S)-CR8 concentration relative to a DMSO control.
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Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
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Cell Viability Assay
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Objective: To assess the cytotoxic effects of (S)-CR8 on cancer cell lines.
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Methodology: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is commonly used.
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Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treat the cells with a range of concentrations of (S)-CR8 or DMSO as a vehicle control.
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Incubate the cells for a specified duration (e.g., 48 or 72 hours).
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Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
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Measure the absorbance at 490 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the DMSO-treated control cells.
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Determine the IC50 value from the dose-response curve.
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Apoptosis Assay
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Objective: To quantify the induction of apoptosis by (S)-CR8.
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Methodology: Annexin V and 7-AAD (7-aminoactinomycin D) staining followed by flow cytometry is a standard method.
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Treat cells with (S)-CR8 at various concentrations for a defined period (e.g., 24 or 48 hours).
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Harvest the cells and wash them with cold PBS.
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Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and 7-AAD to the cell suspension.
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Incubate the cells in the dark at room temperature for 15 minutes.
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Analyze the stained cells by flow cytometry.
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Quantify the percentage of cells in early apoptosis (Annexin V-positive, 7-AAD-negative), late apoptosis (Annexin V-positive, 7-AAD-positive), and necrosis (Annexin V-negative, 7-AAD-positive).
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Western Blotting
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Objective: To detect changes in the expression levels of specific proteins following (S)-CR8 treatment.
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Methodology:
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Treat cells with (S)-CR8 for the desired time and concentration.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Denature equal amounts of protein by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against target proteins (e.g., Mcl-1, PARP, cleaved caspase-3, Cyclin K, β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Conclusion
(S)-CR8 is a potent anti-cancer agent with a complex and multifaceted mechanism of action. Its ability to inhibit multiple CDKs, induce apoptosis through Mcl-1 downregulation, and promote the degradation of cyclin K via a molecular glue mechanism underscores its therapeutic potential. The detailed information provided in this technical guide serves as a valuable resource for the scientific community to further explore and harness the anti-neoplastic properties of (S)-CR8. Future research should focus on its efficacy in various cancer models, potential combination therapies, and the development of biomarkers to predict treatment response.
References
- 1. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]
- 6. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (S)-CR8|1084893-56-0|COA [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labs.dana-farber.org [labs.dana-farber.org]
- 14. Antitumoral effects of cyclin-dependent kinases inhibitors CR8 and MR4 on chronic myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
